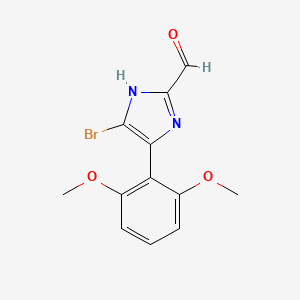
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate is a diazonium salt with the molecular formula Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O. This compound is primarily used in histology and hematology for its ability to form stable diazonium ions, which are useful in various diagnostic assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate typically involves the diazotization of 2,4-dichloroaniline. The process includes the following steps:
Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The resulting diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale diazotization: Using industrial-grade reagents and maintaining precise temperature control.
Efficient coupling: Employing advanced mixing and reaction vessels to ensure complete and efficient coupling of the diazonium salt with 1,5-naphthalenedisulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are used under mild conditions.
Coupling: Typically performed in alkaline conditions using sodium hydroxide (NaOH).
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are common reducing agents.
Major Products
Substitution: Formation of 2,4-dichlorobenzene derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 2,4-dichloroaniline.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of stable products. The molecular targets include aromatic compounds, which react with the diazonium ion to form azo compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
Uniqueness
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate is unique due to its dual functionality, combining the diazonium group with the sulfonate groups. This dual functionality enhances its solubility and reactivity, making it particularly useful in aqueous reactions and diagnostic applications .
Propiedades
Fórmula molecular |
C16H12Cl2N2O7S2 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |
Clave InChI |
SPGAUZWLXGQOLT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)








![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
